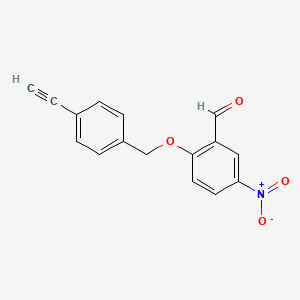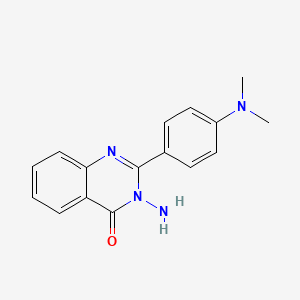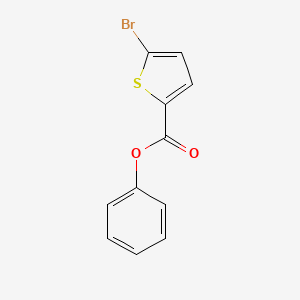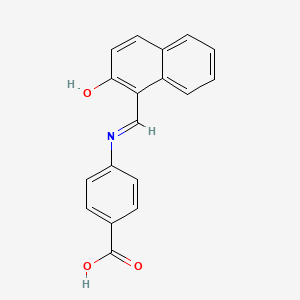
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol This compound is known for its unique structure, which includes a naphthyl group and a benzoic acid moiety connected through a methyleneamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinone derivatives.
Reduction: The methyleneamino linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid, particularly in its role as an HDAC inhibitor, involves binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . The compound’s molecular targets include HDAC enzymes, and its pathways involve the regulation of gene transcription.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid: Similar structure but with the methyleneamino linkage at a different position.
4-(2-Hydroxy-6-(trimethylsilyl)-1-naphthylazo)benzoic acid: Contains a trimethylsilyl group, which can affect its chemical properties.
Uniqueness
4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Propiedades
Número CAS |
796-48-5 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-11,20H,(H,21,22) |
Clave InChI |
VZEJBHQYZBEMMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


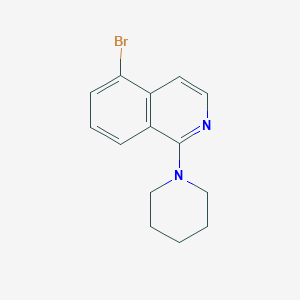
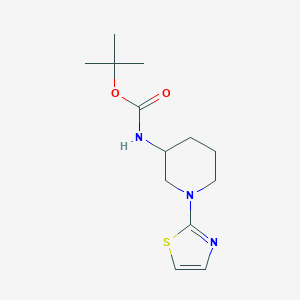

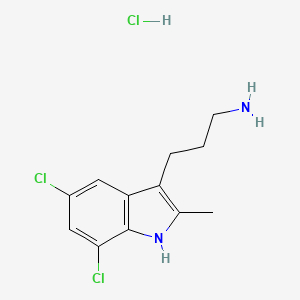

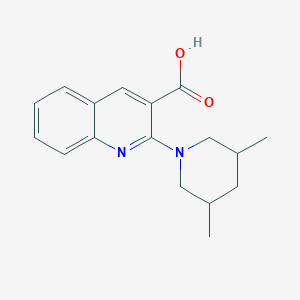


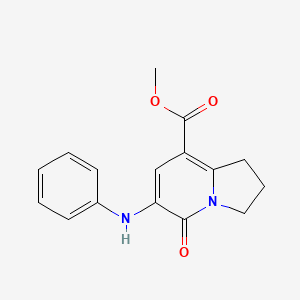
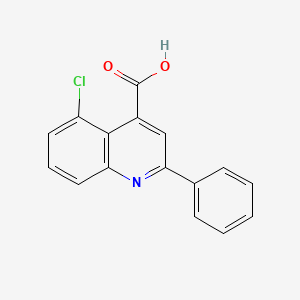
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
